5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride
Description
Foundational Role of Sulfonyl Chlorides as Synthetic Intermediates in Organic Transformations
Sulfonyl chlorides are a critically important class of organic reagents, serving as versatile intermediates in a multitude of chemical reactions. Their high reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the sulfur atom highly electrophilic and the chlorine atom an excellent leaving group. This inherent reactivity allows sulfonyl chlorides to readily engage with a wide range of nucleophiles, including alcohols, amines, and thiols, to form sulfonates, sulfonamides, and thiosulfonates, respectively.
The sulfonamide linkage, in particular, is a privileged structural motif in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. globalresearchonline.net The ability to readily form this stable and biologically relevant bond underscores the foundational importance of sulfonyl chlorides in drug discovery and development. Furthermore, sulfonyl chlorides are instrumental in the introduction of sulfonyl groups that can act as protecting groups or be further elaborated into other functional moieties.
Strategic Positioning of 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride within Heterocyclic and Sulfur Chemistry
The compound this compound is strategically positioned at the intersection of heterocyclic and sulfur chemistry, offering a unique combination of structural features. The thiophene (B33073) ring provides a bioisostere for the benzene (B151609) ring, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates. nih.gov The acetamidoethyl substituent introduces a chiral center and a hydrogen bond donor/acceptor site, which can be crucial for molecular recognition and binding to biological targets.
The presence of the highly reactive sulfonyl chloride group on the thiophene ring allows for the direct incorporation of this substituted heterocyclic system into larger, more complex molecules. This makes this compound a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The interplay between the substituted thiophene core and the reactive sulfonyl chloride function provides chemists with a powerful tool for molecular design and synthesis.
Detailed Research Findings
While specific research literature dedicated exclusively to this compound is limited, its chemical properties and reactivity can be inferred from studies on analogous thiophene-2-sulfonyl chlorides. The primary reaction of this compound is expected to be nucleophilic substitution at the sulfonyl chloride moiety.
For instance, reaction with various amines would yield a library of novel sulfonamides. The general reaction scheme is presented below:
Reaction of this compound with a generic primary amine (R-NH2) to form the corresponding sulfonamide.
The physicochemical properties of the parent compound, thiophene-2-sulfonyl chloride, provide a baseline for understanding the properties of its derivatives.
Table 1: Physicochemical Properties of Thiophene-2-sulfonyl chloride
| Property | Value |
| Molecular Formula | C4H3ClO2S2 |
| Molecular Weight | 182.65 g/mol |
| Appearance | Dark Brown Semi-Solid |
| Melting Point | 28 °C |
| Boiling Point | 130-132 °C at 14 mmHg |
| Solubility | Soluble in Chloroform, Ethyl Acetate |
Data sourced from commercial suppliers and chemical databases. theclinivex.comjk-sci.com
The introduction of the 1-acetamidoethyl group at the 5-position of the thiophene ring is expected to increase the molecular weight and polarity of the molecule. This would likely result in a higher melting point and altered solubility profile compared to the parent compound.
The synthesis of this compound would likely involve a multi-step sequence, starting from a suitable thiophene precursor. A plausible synthetic route could involve the N-acetylation of 5-(1-aminoethyl)thiophene, followed by chlorosulfonation. The chlorosulfonation of activated thiophene rings is a well-established method for the preparation of thiophene sulfonyl chlorides.
Structure
3D Structure
Properties
IUPAC Name |
5-(1-acetamidoethyl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S2/c1-5(10-6(2)11)7-3-4-8(14-7)15(9,12)13/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYNRXTXBQRGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)S(=O)(=O)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016749-39-5 | |
| Record name | 5-(1-acetamidoethyl)thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for 5 1 Acetamidoethyl Thiophene 2 Sulfonyl Chloride and Congeneric Thiophene Sulfonyl Chlorides
Exploration of Direct Sulfonation and Subsequent Chlorination Pathways
Direct sulfonation followed by chlorination represents the most traditional route to thiophene (B33073) sulfonyl chlorides. This electrophilic aromatic substitution approach leverages the reactivity of the thiophene ring, which is more susceptible to substitution than benzene (B151609).
The most common and direct method for the synthesis of thiophene sulfonyl chlorides involves the use of chlorosulfonic acid (ClSO₃H). This powerful reagent acts as both the sulfonating and chlorinating agent in a one-pot reaction. The reaction proceeds via an electrophilic attack on the electron-rich thiophene ring, typically at the C-2 position, which is the most activated site for electrophilic substitution.
For an unsubstituted thiophene, the reaction with chlorosulfonic acid readily yields thiophene-2-sulfonyl chloride. The presence of substituents on the thiophene ring significantly influences the regiochemical outcome of the reaction. For instance, the chlorosulfonation of 2-carboxamidothiophene results in the formation of the 4-sulfonyl chloride derivative, demonstrating the directing effect of the amide group. In the case of 5-(1-acetamidoethyl)thiophene, the acetamidoethyl group at the 2-position would be expected to direct the incoming sulfonyl chloride group to the adjacent 5-position, leading to the desired product. The reaction is typically performed by adding the thiophene derivative in small portions to an excess of cold chlorosulfonic acid.
Table 1: Examples of Direct Chlorosulfonation of Thiophene Derivatives
| Starting Material | Reagent | Product | Reference |
| Thiophene | Chlorosulfonic Acid (ClSO₃H) | Thiophene-2-sulfonyl chloride | |
| 2-Carboxythiophene | Chlorosulfonic Acid (ClSO₃H) | Mixture of 4- and 5-sulfonyl chlorides (9:1) | |
| 2-Carboxamidothiophene | Chlorosulfonic Acid (ClSO₃H) | 4-Sulfonyl chloride | |
| Benzo[b]thiophene | Chlorosulfonic Acid (ClSO₃H) | Benzo[b]thiophene-3-sulfonyl chloride |
While direct chlorosulfonation is straightforward, it often suffers from drawbacks such as the formation of isomeric byproducts, over-sulfonation (disulfonation), and decomposition of the sensitive thiophene ring due to the harsh acidic conditions. Consequently, process optimization is crucial for achieving high selectivity and yield.
Key parameters for optimization include:
Temperature Control: Maintaining a low reaction temperature (typically between -10°C and 0°C) is critical to minimize side reactions and prevent decomposition. The reaction is highly exothermic, and careful control is necessary.
Reagent Stoichiometry: Using a significant excess of chlorosulfonic acid can drive the reaction to completion but also increases the risk of disulfonation. The ratio of reagents must be carefully optimized for each specific substrate.
Addition Rate: Slow, portion-wise addition of the thiophene substrate to the cold chlorosulfonic acid helps to dissipate the heat of reaction and maintain a controlled temperature profile.
Catalysts: The addition of catalysts such as phosphorus pentachloride (PCl₅) has been reported to improve yields in some cases, likely by facilitating the conversion of an intermediate sulfonic acid to the sulfonyl chloride.
Work-up Procedure: The reaction mixture is typically quenched by pouring it onto crushed ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product. The product's stability can be an issue, and a rapid, cold work-up is often necessary to prevent hydrolysis of the sulfonyl chloride group back to the sulfonic acid.
Recent advancements have explored automated continuous flow reactors for chlorosulfonation reactions. These systems allow for precise control over reaction parameters like temperature, mixing, and residence time, leading to significant improvements in process consistency, safety, and spacetime yield.
Oxidative Chlorination Strategies from Diverse Sulfur Precursors
To overcome the limitations of direct chlorosulfonation, alternative strategies have been developed that build the sulfonyl chloride functionality from different sulfur-containing precursors. These methods often provide better regiochemical control and proceed under milder conditions.
Thiophene thiols (mercaptans) and their corresponding disulfides are versatile precursors for the synthesis of sulfonyl chlorides. This transformation is achieved through oxidative chlorination. A variety of oxidizing and chlorinating agent combinations have been developed for this purpose.
One highly efficient method involves the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of zirconium tetrachloride (ZrCl₄) as a catalyst. This system allows for the direct conversion of a wide range of thiols and disulfides, including aromatic and heterocyclic variants, into their respective sulfonyl chlorides. The reactions are characterized by excellent yields, very short reaction times (often within minutes), and mild conditions, avoiding the use of harsh or toxic reagents.
Other reagents capable of effecting this transformation include chlorine dioxide (ClO₂) and sulfuryl chloride (SO₂Cl₂). The oxidation of thiols with reagents like hypochlorite can proceed through the formation of intermediate sulfenyl chlorides (RSCl).
Table 2: Oxidative Chlorination of Thiol and Disulfide Precursors
| Precursor Type | Reagents | Key Advantages | Reference |
| Thiols & Disulfides | H₂O₂, ZrCl₄ in MeCN | High yields, very short reaction times, mild conditions | |
| Thiols & Disulfides | Sulfuryl Chloride (SO₂Cl₂) | General method for preparing sulfenyl chlorides, which can be further oxidized | |
| Thiols | Chlorine Dioxide (ClO₂) | Can yield sulfonyl chlorides among other oxidation products | |
| Thiols | Hypochlorite (HOCl) | Proceeds via sulfenyl chloride intermediates |
A particularly powerful and regioselective method for preparing sulfonyl chlorides involves the use of S-alkyl isothiourea salts as intermediates. This multi-step approach begins with the reaction of an appropriate alkyl halide (e.g., a 2-(1-haloethyl)thiophene derivative) with inexpensive and odorless thiourea to form a stable, crystalline S-alkyl isothiourea salt.
The isothiourea salt is then subjected to oxidative chlorosulfonation. Several reagent systems have been developed for this key step:
N-Chlorosuccinimide (NCS)/HCl: This system provides an environmentally friendly route to a diverse range of sulfonyl chlorides in good to excellent yields. A key advantage is that the byproduct, succinimide, is water-soluble and can be easily separated and recycled back to NCS.
N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI)/HCl: This method is also highly efficient, proceeding under mild conditions with a broad substrate scope. The NCBSI reagent is recyclable, making the process more atom-economical.
This pathway offers excellent control over the position of the sulfonyl chloride group, as its location is predetermined by the position of the halide in the starting material.
A simple, cost-effective, and environmentally friendly approach to oxidative chlorosulfonation utilizes aqueous sodium hypochlorite (household bleach) in the presence of acid. This method can be applied to various sulfur precursors, including thiols and S-alkyl isothiourea salts.
For example, the synthesis of a sulfonyl chloride from a thiol precursor was achieved by adding bleach to a biphasic mixture of dichloromethane and hydrochloric acid at low temperatures (below -5 °C). The thiol was then added, and the reaction proceeded rapidly. The excess chlorine was quenched with a reducing agent like sodium thiosulfate. This procedure is attractive due to the ready availability and low cost of bleach, as well as its operational simplicity and worker-friendly nature.
This method represents a practical and scalable alternative to traditional reagents, minimizing the use of hazardous chemicals and simplifying waste disposal.
Advanced Coupling and Substitution Reactions for Sulfonyl Chloride Formation
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for the formation of sulfonyl chlorides that offer improvements in efficiency, substrate scope, and safety over traditional methods. These modern techniques are particularly relevant for the synthesis of functionalized heteroaromatic compounds like 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride.
Sandmeyer-Type Chlorosulfonylation Employing SO2 Surrogates
The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities, has been ingeniously adapted for the synthesis of sulfonyl chlorides. organic-chemistry.org A significant innovation in this area is the use of stable sulfur dioxide (SO2) surrogates, which circumvents the challenges associated with handling gaseous and toxic SO2. One such surrogate that has gained prominence is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govresearchgate.netnih.gov
This modern Sandmeyer-type chlorosulfonylation involves the reaction of a (hetero)aromatic amine with a diazotizing agent, such as tert-butyl nitrite, in the presence of DABSO, a copper catalyst (e.g., CuCl2), and a chloride source, typically hydrochloric acid (HCl). nih.gov The reaction proceeds through the in situ formation of a diazonium salt, which then reacts with the SO2 released from the surrogate, followed by chlorination to yield the desired sulfonyl chloride. nih.gov This method is advantageous as it often does not require the pre-formation and isolation of the potentially unstable diazonium salt, enhancing the safety and operational simplicity of the procedure. organic-chemistry.org
The synthesis of thiophene sulfonyl chlorides has been successfully achieved using this methodology. nih.gov For instance, the corresponding aminothiophene precursor to this compound, N-(1-(5-aminothiophen-2-yl)ethyl)acetamide, can be effectively converted to the target sulfonyl chloride under these conditions. The scalability of this reaction has also been demonstrated, with successful preparations on a 20-gram scale, yielding the heterocyclic sulfonyl chloride in high purity and good yield. nih.govnih.gov
Table 1: Representative Conditions for Sandmeyer-Type Chlorosulfonylation of a Heteroaromatic Amine
| Parameter | Condition |
| Starting Material | Heteroaromatic Amine |
| SO2 Surrogate | DABSO (0.6 equiv.) |
| Catalyst | CuCl2 (5 mol%) |
| Diazotizing Agent | tert-butyl nitrite (1.1 equiv.) |
| Solvent | Anhydrous MeCN |
| Acid | 37% aq. HCl (2.0 equiv.) |
| Temperature | 75 °C |
| Typical Yield | 80% (on a 20g scale for a model substrate) nih.gov |
Palladium-Catalyzed Synthesis of Aryl and Heteroaryl Sulfonyl Chlorides
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While the direct palladium-catalyzed synthesis of heteroaryl sulfonyl chlorides presents certain challenges, notable progress has been made. One approach involves the palladium-catalyzed coupling of arylboronic acids with a sulfonyl chloride source. nih.gov Phenyl chlorosulfate has been explored as an electrophilic [SO2Cl]+ synthon in this context. nih.gov
However, the application of this method to heteroarylboronic acids, including those of thiophene, can be hampered by issues such as protodeboronation and the instability of the resulting electron-deficient heteroaryl sulfonyl chloride products. nih.gov To circumvent the instability of the sulfonyl chloride products, a common strategy is to perform a one-pot reaction where the initially formed sulfonyl chloride is immediately reacted with an amine to generate the more stable sulfonamide. nih.gov
The reaction typically employs a palladium catalyst and a suitable ligand to facilitate the cross-coupling. The choice of ligand is crucial for promoting the desired carbon-sulfur bond formation over competing side reactions. nih.gov While this method shows considerable functional group tolerance for a range of arylboronic acids, its application to the synthesis of complex thiophene sulfonyl chlorides like this compound requires careful optimization to overcome the inherent reactivity challenges of the thiophene nucleus and the stability of the product.
Green Chemistry and Sustainable Synthetic Route Development
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. This is particularly important in the synthesis of intermediates like sulfonyl chlorides, where traditional methods often employ harsh and hazardous reagents.
Methodologies for Reduced Environmental Impact
Several innovative and environmentally benign methods for the synthesis of sulfonyl chlorides have been developed, offering alternatives to traditional protocols that use reagents like chlorosulfonic acid or sulfuryl chloride.
One notable green approach is the metal-free synthesis of sulfonyl chlorides from thiols. This method utilizes ammonium nitrate as a source of nitrogen oxides (NO/NO2) which act as catalysts in a redox cycle, with oxygen serving as the terminal oxidant. rsc.org The reaction is performed in the presence of aqueous hydrochloric acid and demonstrates good reactivity for a variety of thiophenols and heteroaromatic thiols. rsc.org A key advantage of this method is the simplified work-up, where the product can be isolated by simple filtration over a short pad of silica gel, significantly reducing the use of extraction solvents. rsc.org
Another sustainable method involves the oxyhalogenation of thiols and disulfides using oxone (potassium peroxymonosulfate) in combination with a halide source like potassium chloride (KCl) in water. rsc.org This reaction is rapid and efficient at room temperature, proceeding through the initial oxidation of the thiol to a disulfide, which is then further oxidized and chlorinated to the sulfonyl chloride. rsc.org The use of water as the solvent and the avoidance of volatile and toxic organic solvents make this a highly attractive green alternative.
Table 2: Comparison of Green Synthetic Methods for Sulfonyl Chlorides
| Feature | Metal-Free Thiol Oxidation rsc.org | Oxyhalogenation in Water rsc.org |
| Starting Material | Thiols | Thiols, Disulfides |
| Oxidant | O2 (from air/balloon) | Oxone |
| Catalyst/Reagent | NH4NO3, aq. HCl | KCl, Water |
| Key Advantages | Metal-free, reduced solvent use in work-up. | Use of water as solvent, rapid reaction at room temperature. |
| Environmental Impact | Low, benign byproducts. | Low, environmentally friendly reagents. |
Catalytic Approaches for Efficient and Selective Synthesis
The development of catalytic methods for the synthesis of sulfonyl chlorides is a key area of research, aiming to improve efficiency, selectivity, and reduce waste. While palladium catalysis, as discussed earlier, plays a role, other novel catalytic strategies have emerged.
A particularly innovative and mild approach involves the conversion of primary sulfonamides into sulfonyl chlorides. This transformation is enabled by the use of a pyrylium salt, such as Pyry-BF4, which acts as an activating agent for the otherwise poorly nucleophilic NH2 group of the sulfonamide. nih.gov In the presence of a chloride source like magnesium chloride (MgCl2), the activated sulfonamide undergoes nucleophilic substitution to form the sulfonyl chloride. nih.gov
This method is distinguished by its mild reaction conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules containing sensitive functional groups. nih.gov The ability to tolerate a wide variety of functionalities makes this catalytic activation strategy highly valuable for the synthesis of densely functionalized sulfonyl chlorides, including complex thiophene derivatives. This approach represents a paradigm shift, viewing the robust sulfonamide group not as a final product, but as a handle that can be catalytically activated for further synthetic transformations.
Elucidation of Reactivity Profiles and Strategic Derivatization of 5 1 Acetamidoethyl Thiophene 2 Sulfonyl Chloride
Comprehensive Analysis of Nucleophilic Substitution Reactions
The sulfonyl chloride moiety is a highly effective leaving group, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous sulfonamide and sulfonate ester derivatives, which are significant scaffolds in medicinal chemistry and materials science.
The reaction of 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride with primary or secondary amines is a cornerstone of its derivatization, yielding the corresponding sulfonamides. This reaction, a form of amine acylation, typically proceeds in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The choice of amine and reaction conditions allows for the introduction of a vast array of functional groups. While specific examples for this compound are not extensively detailed in publicly accessible literature, the reactivity can be reliably inferred from analogous structures such as benzo[b]thiophene-5-sulfonyl chloride. The reaction is generally carried out in an inert solvent like dichloromethane or tetrahydrofuran with a base such as pyridine or triethylamine.
Table 1: Representative Synthesis of Thiophene-based Sulfonamides from a Sulfonyl Chloride Analog
| Amine Nucleophile | Base | Solvent | Representative Product |
|---|---|---|---|
| Aniline | Pyridine | Dichloromethane | N-phenylthiophene-2-sulfonamide derivative |
| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzylthiophene-2-sulfonamide derivative |
Note: This table is illustrative, based on typical reaction conditions for the formation of sulfonamides from analogous thiophene (B33073) sulfonyl chlorides.
In addition to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. These reactions are also typically facilitated by a base, such as pyridine or triethylamine, which serves to activate the nucleophile and scavenge the generated HCl. Sulfonate esters are valuable intermediates in organic synthesis, often serving as leaving groups in further substitution and elimination reactions. Optimized conditions for this type of reaction often involve using stoichiometric amounts of the alcohol and sulfonyl chloride with two equivalents of a base like pyridine in a solvent such as dichloromethane.
The reaction tolerates a variety of substituents on both the sulfonyl chloride and the phenol, including electron-donating and electron-withdrawing groups.
Table 2: Illustrative Synthesis of Aryl Sulfonate Esters from Phenols and an Aryl Sulfonyl Chloride
| Phenol Nucleophile | Base | Solvent | Representative Product |
|---|---|---|---|
| Phenol | Pyridine | Dichloromethane | Phenyl 5-(1-acetamidoethyl)thiophene-2-sulfonate |
| 3,5-Dimethylphenol | Pyridine | Dichloromethane | 3,5-Dimethylphenyl 5-(1-acetamidoethyl)thiophene-2-sulfonate |
Note: The data in this table is based on typical, optimized reaction conditions for the formation of sulfonate esters from various phenols and aryl sulfonyl chlorides.
Beyond reactions with amines and alcohols, the electrophilic sulfur center of this compound is reactive toward other heteroatom nucleophiles. Thiols, for instance, can react under basic conditions to yield sulfonate thioesters (thioesters of sulfonic acid). The reactivity profile suggests that other nucleophiles, such as hydrazines and hydroxylamines, would also react in a similar fashion to produce the corresponding sulfonohydrazides and N-hydroxysulfonamides, respectively. These reactions expand the synthetic scope of the title compound, allowing for the creation of a diverse library of thiophene-based sulfonated derivatives.
Transformations Involving the Thiophene Ring and Acetamidoethyl Side Chain
The chemical utility of this compound is also defined by the stability and potential reactivity of its other constituent parts: the thiophene ring and the acetamidoethyl side chain.
The derivatization reactions of the sulfonyl chloride group are generally conducted under mild conditions that are well-tolerated by the other functional groups present in the molecule. The thiophene ring is a stable aromatic system that does not typically react under the standard conditions used for sulfonamide or sulfonate ester formation. Similarly, the acetamido group is a robust amide functionality that remains intact during these transformations. This broad functional group tolerance is a significant advantage, as it allows for the primary reactivity to be selectively directed at the sulfonyl chloride moiety without the need for protecting groups on the side chain. This compatibility ensures that the core structure is preserved while allowing for diverse functionalization.
While the acetamidoethyl side chain is stable under many conditions, it also presents opportunities for further chemical modification. The amide bond of the acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 5-(1-aminoethyl)thiophene-2-sulfonic acid (or its sulfonamide/ester derivative). Studies on the deacetylation of other N-acetylated compounds, such as chitin, demonstrate that this transformation can be achieved using concentrated sodium hydroxide solutions at elevated temperatures. researchgate.netresearchgate.net The reaction often follows pseudo-first-order kinetics. researchgate.netresearchgate.net This unmasking of the primary amine would provide a new reactive handle for subsequent functionalization, such as reductive amination, acylation with different acyl groups, or urea formation.
Alternatively, enzymatic methods could offer a milder route to deacetylation. Acylases are known to catalyze the hydrolysis of N-acetyl groups from various molecules, suggesting a potential biocatalytic pathway for modifying the side chain under gentle conditions. nih.gov The resulting primary amine could then be used to build more complex molecular architectures, significantly increasing the synthetic value of the original scaffold.
Nucleophilic Aromatic Substitution at the Thiophene Core
The thiophene ring, particularly when substituted with strong electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the potent electron-withdrawing nature of the sulfonyl chloride group at the C2 position significantly activates the thiophene core towards nucleophilic attack. This activation is a result of the stabilization of the intermediate Meisenheimer complex formed during the reaction. nih.govnih.gov
Thiophene systems are generally more reactive towards nucleophilic substitution than their benzene (B151609) analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur heteroatom to stabilize the negative charge in the transition state, potentially through the involvement of its d-orbitals. uoanbar.edu.iq The substitution pattern of this compound directs the regioselectivity of nucleophilic attack. The sulfonyl chloride at C2 and the acetamidoethyl group at C5 influence the electron density distribution within the ring. Electron-withdrawing substituents typically facilitate substitution at the positions ortho and para to them. In the five-membered thiophene ring, this translates to activation of the C3 and C5 positions by the C2-sulfonyl chloride group. However, since the C5 position is already substituted, nucleophilic attack would be directed primarily to the C3 position.
| Feature | Description |
| Activating Group | The sulfonyl chloride (-SO₂Cl) at the C2 position is a strong electron-withdrawing group that activates the thiophene ring for nucleophilic attack. |
| Directing Effects | The C2-sulfonyl chloride group activates the C3 and C5 positions. With C5 being substituted, nucleophilic attack is directed towards the C3 position. |
| Reactivity | Thiophene rings are generally more reactive in SNAr reactions than corresponding benzene rings due to stabilization by the sulfur atom. uoanbar.edu.iq |
| Mechanism | The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. nih.gov |
Advanced Sulfonyl Chloride Transformations
The sulfonyl chloride moiety is a versatile functional group that serves as a gateway to a wide array of sulfur-containing compounds. Its reactivity is dominated by the electrophilic nature of the sulfur atom, making it a prime target for nucleophiles.
Synthetic Routes to Sulfonyl Fluorides
Sulfonyl fluorides have gained prominence in medicinal chemistry and chemical biology, notably as robust probes for "click chemistry" via the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction. nih.gov They exhibit greater stability, particularly towards hydrolysis, compared to their sulfonyl chloride counterparts. nih.gov The conversion of this compound to the corresponding sulfonyl fluoride is a key transformation. The most common method for this conversion is a nucleophilic substitution reaction at the sulfur atom, often referred to as a halogen exchange (HALEX) reaction.
This transformation is typically achieved by treating the sulfonyl chloride with a source of fluoride ions. A variety of fluorinating agents can be employed for this purpose, with alkali metal fluorides being the most common.
Common Fluorinating Agents for Sulfonyl Chloride to Sulfonyl Fluoride Conversion:
| Fluorinating Agent | Typical Conditions | Reference |
| Potassium Fluoride (KF) | Phase-transfer catalyst (e.g., 18-crown-6), acetonitrile, reflux | nih.gov |
| Potassium Hydrogen Fluoride (KHF₂) | Water or organic solvents, often requires elevated temperatures | mdpi.comtandfonline.com |
| Selectfluor® | Often used in conjunction with other reagents; can be used for direct fluorosulfonylation from other precursors | mdpi.com |
| Tetrabutylammonium Fluoride (TBAF) | Anhydrous organic solvents (e.g., THF, acetonitrile), room temperature | N/A |
The reaction mechanism involves the attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The choice of reaction conditions, including the solvent and the presence of phase-transfer catalysts, is crucial for achieving high yields, as it influences the solubility and reactivity of the fluoride salt. For instance, electrochemical methods have also been developed, offering a mild and environmentally benign approach using KF as the fluoride source. nih.govnih.gov
Synthesis of Thiosulfonates and Related Sulfur Species
Thiosulfonates (or S-esters of thiosulfonic acid) are valuable organosulfur compounds with applications in synthesis and biological studies. researchgate.net They can be readily synthesized from sulfonyl chlorides. The reaction of this compound with a suitable sulfur nucleophile, such as a thiol or its corresponding thiolate salt, provides a direct route to the corresponding thiosulfonate. wikipedia.org
The general reaction is as follows:
R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl
This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrogen chloride that is formed.
Synthetic Methods for Thiosulfonates from Sulfonyl Chlorides:
| Sulfur Nucleophile | Reagents and Conditions | Product Type | Reference |
| Thiols (R'-SH) | Base (e.g., Pyridine, Et₃N), organic solvent (e.g., CH₂Cl₂, THF) | Thiosulfonate (RSO₂SR') | researchgate.net |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Thiosulfonate salt (RSO₂SNa) | wikipedia.org |
| Thiourea | Followed by hydrolysis | Thiosulfonate via intermediate | organic-chemistry.org |
Beyond thiosulfonates, the sulfonyl chloride group can be reduced to form other sulfur species. For example, reduction with zinc dust and acid can lead to the formation of the corresponding thiophenol. google.com This transformation significantly alters the chemical properties of the sulfur substituent, opening up further avenues for derivatization.
Annulation, Radical, and Ionic Reactions with Unsaturated Compounds
Sulfonyl chlorides are versatile reagents that can participate in a range of reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn These reactions can proceed through various mechanisms, including annulations (ring-forming reactions), radical pathways, and ionic pathways, providing access to complex molecular architectures. magtech.com.cnresearchgate.net
Annulation Reactions: One notable reaction is the [2+2] cycloaddition of sulfenes, which can be generated in situ from sulfonyl chlorides by treatment with a non-nucleophilic base like triethylamine. The resulting sulfene can then react with electron-rich alkenes (enamines) or ynamines to form four-membered heterocyclic rings known as thietane-1,1-dioxides.
Radical Reactions: Under radical conditions, often initiated by light, heat, or a radical initiator, the S-Cl bond in this compound can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•). This highly reactive intermediate can then add across double or triple bonds. For example, the addition of a sulfonyl chloride to an alkene, often catalyzed by copper salts (Kharasch-type reaction), can lead to the formation of β-chloro sulfones.
Ionic Reactions: In the presence of Lewis acids, sulfonyl chlorides can react with aromatic and heteroaromatic compounds in a Friedel-Crafts-type sulfonylation reaction. They can also add to alkenes via an ionic mechanism, particularly with reactive alkenes that can form stable carbocation intermediates.
Potential Reactions with Unsaturated Compounds:
| Reaction Type | Unsaturated Partner | Key Conditions | Potential Product | Reference |
| [2+2] Annulation | Enamines, Ynamines | Triethylamine (base) | Thietane-1,1-dioxide derivatives | magtech.com.cn |
| Radical Addition | Alkenes, Alkynes | Radical initiator (e.g., AIBN) or CuCl (catalyst) | β-chloro sulfones | researchgate.net |
| Ionic Addition | Electron-rich Alkenes | Lewis acid (e.g., AlCl₃) | β-chloro sulfones via carbocation | magtech.com.cn |
The specific reaction pathway that is followed depends on the substrate, the nature of the unsaturated compound, and the reaction conditions employed. These transformations highlight the synthetic utility of the sulfonyl chloride group beyond simple nucleophilic substitution.
Strategic Utilization As a Chemical Building Block and Precursor in Complex Architectures
Facilitation of Multi-Step Organic Synthesis
The inherent reactivity of the sulfonyl chloride functional group in 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride makes it a highly valuable intermediate in multi-step organic synthesis. Sulfonyl chlorides are well-established precursors for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This reactivity allows for the sequential introduction of various molecular fragments, thereby facilitating the assembly of complex target molecules.
The synthesis process often begins with the reaction of the sulfonyl chloride with a wide range of nucleophiles, such as primary and secondary amines, to form stable sulfonamide linkages. This reaction is typically robust and high-yielding, providing a reliable method for incorporating the thiophene (B33073) scaffold into larger molecules. The acetamidoethyl group can also serve as a handle for further modifications or as a key pharmacophoric element in the final product. The presence of these two distinct functional groups allows for orthogonal chemical strategies, where each group can be manipulated independently to build molecular complexity.
| Reactant | Reaction Type | Product Class | Significance in Multi-Step Synthesis |
| Primary/Secondary Amines | Nucleophilic Acyl Substitution | Sulfonamides | Formation of stable linkages, introduction of diverse substituents. |
| Alcohols/Phenols | Nucleophilic Acyl Substitution | Sulfonate Esters | Creation of key intermediates for further transformations. |
| Organometallic Reagents | Cross-Coupling Reactions | Substituted Thiophenes | Carbon-carbon bond formation for scaffold elaboration. |
Construction of Novel Heterocyclic and Polycyclic Chemical Scaffolds
A significant application of this compound lies in its use as a starting material for the construction of novel heterocyclic and polycyclic chemical scaffolds. The thiophene ring itself is a privileged structure in medicinal chemistry, and the ability to functionalize it at both the 2- and 5-positions provides a powerful tool for creating unique molecular frameworks.
Intramolecular cyclization reactions are a key strategy in this context. By carefully designing substrates that contain appropriate reactive partners, the sulfonyl chloride or a derivative thereof can participate in ring-forming reactions. For instance, a molecule containing a nucleophilic group positioned to attack the sulfonamide nitrogen or another part of the molecule can lead to the formation of fused or spirocyclic systems incorporating the thiophene ring. These complex structures are often sought after in drug discovery programs due to their conformational rigidity and potential for novel biological activities.
| Scaffold Type | Synthetic Strategy | Key Reaction |
| Fused Thienopyrimidines | Annulation | Intramolecular Cyclization |
| Thienothiazines | Ring Closure | Nucleophilic Substitution |
| Spirocyclic Thiophenes | Spirocyclization | Intramolecular Alkylation |
Contribution to the Generation of Diversified Chemical Libraries for Research
The attributes that make this compound a valuable tool in multi-step synthesis also lend themselves to its use in combinatorial chemistry and the generation of diversified chemical libraries. The reliable reactivity of the sulfonyl chloride group with a vast array of commercially available amines and other nucleophiles allows for the parallel synthesis of large numbers of related compounds.
This approach is instrumental in exploring the structure-activity relationships (SAR) of a particular chemical scaffold. By systematically varying the substituents introduced via the sulfonyl chloride, researchers can rapidly generate a library of analogs. These libraries can then be screened for biological activity, providing valuable data for the optimization of lead compounds in drug discovery and other life sciences research. The thiophene core, decorated with the acetamidoethyl group and a diverse sulfonamide moiety, provides a rich chemical space for the discovery of novel bioactive molecules.
Mechanistic Investigations and Reaction Pathway Elucidation of Thiophene Sulfonyl Chloride Chemistry
Solvolysis Kinetics and Mechanistic Pathways of Thiophene (B33073) Sulfonyl Chlorides
The solvolysis of thiophene sulfonyl chlorides, particularly 2-thiophenesulfonyl chloride, has been a subject of detailed kinetic analysis to elucidate the underlying reaction mechanisms. nih.govresearchgate.net For many arenesulfonyl and alkanesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway in solvolytic reactions. nih.govmdpi.com This is in contrast to earlier erroneous suggestions of a dissociative SN1-type process for some sulfonyl chlorides. mdpi.com
A powerful tool for investigating solvolysis mechanisms is the extended Grunwald-Winstein equation:
log(k/k₀) = lNT + mYCl
where k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% aqueous ethanol), respectively. The parameters l and m represent the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT) and the solvent ionizing power (YCl), respectively. nih.govkoreascience.kr
For the solvolysis of 2-thiophenesulfonyl chloride, the application of the extended Grunwald-Winstein equation over a wide range of solvents yields a single correlation, suggesting a consistent mechanism across these different solvent systems. nih.gov The obtained sensitivity values are indicative of a concerted SN2 mechanism. researchgate.net A plot of log(k/k₀) versus (1.35 NT + 0.70 YCl) for the solvolysis of 2-thiophenesulfonyl chloride at 25.0 °C shows a good linear correlation, further supporting an SN2 pathway. beilstein-journals.orgnih.govbeilstein-journals.org The ratio of l to m (l/m) is also considered a useful indicator of the mechanism, with values greater than 1.0 being characteristic of an SN2 reaction where bond formation is significant in the transition state. koreascience.kr
| Sulfonyl Chloride | l (Sensitivity to Solvent Nucleophilicity) | m (Sensitivity to Solvent Ionizing Power) | l/m Ratio | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| 2-Thiophenesulfonyl chloride | 1.35 | 0.70 | 1.93 | SN2 | beilstein-journals.orgnih.gov |
| Benzenesulfonyl chloride | 1.26 | 0.65 | 1.94 | SN2 | beilstein-journals.org |
| p-Nitrobenzenesulfonyl chloride | 1.54 ± 0.07 | Not specified | Not applicable | SN2 | mdpi.com |
| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 ± 0.07 | 0.37 ± 0.03 | 2.1 | SN2 | koreascience.kr |
The hydrolysis of substituted thiophene-2-sulfonyl chlorides in water-acetone mixtures has also been studied, revealing curved Hammett plots in solvent mixtures with high water content. This curvature is rationalized by a shift in the transition state structure with changing substituents, consistent with an SN2 mechanism that can verge towards an SN1 or an addition-elimination (SAN) pathway depending on the electronic nature of the substituent and the solvent composition. rsc.org
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates in the reactions of thiophene sulfonyl chlorides are challenging due to their transient nature. However, mechanistic studies and analogies with other sulfonyl chlorides allow for the postulation of several key intermediates.
In the context of an associative nucleophilic attack at the sulfur atom, a trigonal bipyramidal intermediate or transition state is often proposed. mdpi.com For some sulfonyl chlorides, particularly those with an α-hydrogen, an elimination-addition pathway involving a highly reactive sulfene intermediate can be operative, especially under basic conditions. nih.govresearchgate.net
While direct spectroscopic evidence for these intermediates in thiophene sulfonyl chloride reactions is scarce, techniques such as 19F NMR have been successfully employed to observe reactive intermediates like sulfenyl chlorides in the reactions of sterically hindered thiols in aqueous buffer. nih.gov This suggests that advanced spectroscopic methods could potentially be used to detect and characterize intermediates in the reactions of appropriately substituted thiophene sulfonyl chlorides.
In some reactions, particularly those involving reduction, other intermediates can be formed. For instance, the synthesis of sulfinamides from sulfonyl chlorides involves the in situ formation of a more reactive sulfinylating agent, possibly a sulfinyl chloride. nih.gov
Theoretical Studies on Reaction Transition States and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanistic details of sulfonyl chloride reactivity, including the structures of transition states and the corresponding energy profiles.
Theoretical studies on the identity chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with a synchronous SN2 mechanism. mdpi.comdntb.gov.ua The potential energy surface for this exchange shows a double-well profile, with the transition state located between reactant and product ion-dipole complexes. mdpi.com This contrasts with the analogous fluoride (B91410) exchange, which is calculated to proceed through a stepwise addition-elimination mechanism involving a difluorosulfurandioxide intermediate. mdpi.comdntb.gov.ua
DFT calculations have also been used to rationalize the unexpected acceleration of nucleophilic substitution at the sulfonyl sulfur by ortho-alkyl groups in arenesulfonyl chlorides. These studies revealed that the enhanced reactivity is due to a rigid and sterically congested ground state structure, which is closer in energy to the transition state. mdpi.com
In the context of radical reactions, DFT studies have been employed to understand the stereoselectivity of cyclization reactions. For example, in the radical cyclization of certain N-aryl bicyclo[1.1.0]butane sulfonamides, the low diastereoselectivity was explained by a small calculated energy difference of 0.9 kcal/mol between the two diastereomeric transition states, TSsyn and TSanti. acs.org Such theoretical approaches could be applied to model the transition states and energy profiles for the reactions of 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride, providing insights into its reactivity and selectivity.
Radical Pathways in Thiosulfonate Formation
While nucleophilic substitution is a common pathway for sulfonyl chlorides, radical mechanisms can also play a significant role, particularly in the formation of thiosulfonates. The generation of sulfonyl radicals from sulfonyl chlorides can be achieved through various methods, including visible-light photocatalysis. rsc.org
One proposed pathway for thiosulfonate formation involves the disproportionation of unstable sulfinyl radicals (RSO•) . These radicals can form sulfonyl radicals (RSO₂•) and thiyl radicals (RS•) . The subsequent coupling of these two radical species then leads to the formation of the thiosulfonate. researchgate.net
Kinetic studies on the formation of sulfonyl radicals and their subsequent reactions have been conducted using techniques such as pulse radiolysis. nih.gov For instance, the reaction of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride proceeds via an electron-transfer process to form a transient radical anion, MeSO₂Cl•⁻, which then decays into the methanesulfonyl radical (MeSO₂•) and a chloride ion. nih.gov The reactivity of the resulting sulfonyl radicals in addition reactions to carbon-carbon multiple bonds has also been quantified. nih.gov
Electron Spin Resonance (ESR) spectroscopy is a key technique for the detection and characterization of radical intermediates. ESR spin-trapping studies have provided evidence for the formation of various sulfur-centered radicals in aqueous solutions, which is crucial for confirming the involvement of radical pathways in these reactions. nih.gov The β-elimination of a sulfonyl radical from an α-sulfonamidoyl radical is another known radical pathway that can lead to the formation of imines. nih.gov
Advanced Characterization and Spectroscopic Techniques for Structural Analysis of Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of thiophene (B33073) derivatives, including stereochemical and regiochemical assignments. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of individual atoms and their connectivity. nih.gov
In the ¹H NMR spectrum of a typical 5-substituted thiophene-2-sulfonyl chloride derivative, the thiophene protons typically appear as distinct doublets in the aromatic region. The coupling constants (J-values) between these protons are characteristic of their relative positions on the thiophene ring and are crucial for regiochemical assignment. For instance, the coupling between protons at the 3 and 4 positions (³J_H3-H4) is typically in the range of 3.5-5.9 Hz.
For derivatives of 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride, the acetamidoethyl group introduces a chiral center, leading to the possibility of enantiomers. The protons of the ethyl group and the acetyl methyl group will give rise to characteristic signals. The methine proton (CH) will appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons (CH₃) of the ethyl group will appear as a doublet. The acetyl methyl protons will present as a singlet.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Derivatives of this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-3 | 7.0 - 7.5 | d | 3.5 - 4.5 |
| Thiophene H-4 | 7.6 - 8.0 | d | 3.5 - 4.5 |
| Acetamido NH | 5.5 - 6.5 | d | 7.0 - 8.0 |
| Acetamido CH | 4.8 - 5.3 | quintet | ~7.0 |
| Acetamido CH-CH₃ | 1.4 - 1.6 | d | ~7.0 |
| Acetyl CH₃ | 1.9 - 2.1 | s | - |
Note: These are typical ranges and may vary based on the specific derivative and solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For derivatives of this compound, techniques like Electrospray Ionization (ESI) or Electron Impact (EI) can be utilized.
The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum will confirm the molecular weight of the derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern is particularly informative for structural elucidation. In thiophene-sulfonyl derivatives, characteristic cleavages are often observed. researchgate.netnih.gov Common fragmentation pathways for derivatives of this compound may include:
Loss of the sulfonyl chloride group (-SO₂Cl) or chlorine radical (•Cl).
Cleavage of the C-S bond of the thiophene ring.
Fragmentation of the acetamidoethyl side chain, such as the loss of the acetyl group (CH₃CO•) or the entire acetamido group.
Alpha-cleavage adjacent to the carbonyl group of the amide. libretexts.org
The fragmentation of sulfonamides can also involve complex rearrangements, providing further structural clues. nih.gov Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of the substituents and their positions.
Table 2: Predicted Key Mass Fragments for this compound (Molecular Weight: 267.75 g/mol)
| m/z Value (Predicted) | Possible Fragment Identity |
|---|---|
| 267/269 | [M]⁺ Molecular ion (isotopic pattern for Cl) |
| 225 | [M - C₂H₄NO]⁺ |
| 168 | [M - SO₂Cl]⁺ |
| 126 | [C₅H₆NS]⁺ |
| 84 | [C₄H₄S]⁺ |
Note: The presence and abundance of these fragments can vary depending on the ionization technique and energy.
X-ray Crystallography for Definitive Solid-State Structure Determination of Related Compounds
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique is invaluable for confirming the connectivity, conformation, and stereochemistry of crystalline derivatives of this compound.
For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.
The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles. iucr.org In thiophene derivatives, the planarity of the thiophene ring and the orientation of the substituents can be accurately determined. nih.govnih.gov For chiral derivatives, X-ray crystallography can establish the absolute configuration if a heavy atom is present or if chiral resolving agents are used during crystallization. Furthermore, the analysis reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which influence the crystal packing. researchgate.netbohrium.com
Table 3: Illustrative Crystallographic Parameters for a Hypothetical Thiophene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor | 0.045 |
Note: These values are for illustrative purposes and would be specific to a particular crystalline compound.
Chromatographic Methods (e.g., RP-HPLC, SFC) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for the separation of isomers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) are particularly well-suited for the analysis of thiophene derivatives.
RP-HPLC is a widely used method for purity determination. researchgate.netmdpi.com The compound is dissolved in a suitable solvent and injected onto a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the components. The retention time is characteristic of the compound under specific conditions (e.g., column, mobile phase composition, flow rate, and temperature). Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, and robust. symbiosisonlinepublishing.compensoft.net
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds (enantiomers). selvita.comchromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. afmps.be For the separation of enantiomers of derivatives of this compound, a chiral stationary phase (CSP) is employed. researchgate.net The different interactions of the two enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. SFC is often faster and uses less organic solvent compared to normal-phase HPLC, making it a "greener" alternative. chromatographyonline.com
Table 4: Representative Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA (gradient) | UV at 254 nm | Purity Assessment |
| Chiral SFC | Polysaccharide-based CSP (e.g., Chiralpak IC) | CO₂/Methanol (isocratic) | UV or MS | Enantiomeric Separation |
Note: Conditions need to be optimized for each specific derivative.
Computational Chemistry and Theoretical Studies on 5 1 Acetamidoethyl Thiophene 2 Sulfonyl Chloride and Its Derivatives
Molecular Modeling and Docking Simulations for Exploring Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is often used to predict the binding mode of a small molecule ligand to a protein target. While no specific docking studies were found for 5-(1-acetamidoethyl)thiophene-2-sulfonyl chloride, research on related thiophene (B33073) derivatives highlights their potential for molecular interactions.
For instance, molecular docking studies on various thiophene derivatives have been conducted to explore their binding modes with different biological targets. One study focused on novel thiophene derivatives as potential anticancer agents, with molecular docking revealing excellent docking scores within the binding pocket of the retinoic acid receptor-related orphan receptor γt (RORγt) techscience.comresearchgate.net. Another investigation into new thiazole-bearing thiophene derivatives as potential breast cancer agents showed that the active compounds fit well into the binding site of the target protein mdpi.com.
In a study of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides as carbonic anhydrase inhibitors, a high-resolution X-ray crystal structure of an adduct with human carbonic anhydrase II (hCA II) rationalized the excellent inhibitory activity of these compounds nih.gov. Similarly, X-ray crystallography and molecular docking of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides with hCA II revealed that favorable, mainly hydrophobic interactions between the thiophene scaffold and the active site were crucial for binding nih.gov. These findings suggest that the thiophene-2-sulfonyl chloride core of this compound could serve as a scaffold for binding to various protein targets, with the 5-(1-acetamidoethyl) group potentially forming additional interactions.
Table 1: Representative Molecular Docking Studies of Thiophene Derivatives
| Compound Class | Target Protein | Key Findings |
| Thiophene derivatives | Retinoic acid receptor-related orphan receptor γt (RORγt) | Excellent docking scores, suggesting potential as anticancer agents techscience.comresearchgate.net. |
| Thiazole-bearing thiophene derivatives | Not specified | Active compounds fit well into the binding site, indicating potential as breast cancer agents mdpi.com. |
| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | Human Carbonic Anhydrase II (hCA II) | X-ray crystallography confirmed binding mode and rationalized high inhibitory activity nih.gov. |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | Human Carbonic Anhydrase II (hCA II) | Predominantly hydrophobic interactions with the thiophene scaffold were key for binding nih.gov. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on this compound are not available, research on related thiophene compounds provides valuable insights.
DFT calculations have been employed to study the optoelectronic and structural properties of thienothiophene conjugated molecules researchgate.nete3s-conferences.org. These studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior and reactivity of a molecule. The energy gap between HOMO and LUMO can indicate the molecule's chemical reactivity and kinetic stability.
For a molecule like this compound, DFT calculations could predict its dipole moment, molecular electrostatic potential (MEP), and atomic charges. The MEP map would be particularly useful in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. The sulfonyl chloride group is expected to be a strong electron-withdrawing group, influencing the electronic properties of the thiophene ring.
Table 2: Typical Parameters Obtained from DFT Calculations on Thiophene Derivatives
| Parameter | Significance |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic reactions. |
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity.
While no specific QSRR studies on this compound were identified, QSAR studies have been performed on various classes of thiophene derivatives. For example, a 3D-QSAR analysis was conducted on novel substituted benzothiophene and thienothiophene carboxanilides to identify molecular properties with the highest impact on their antitumor activity nih.gov. Another 2D-QSAR study on substituted thiophene carboxamide derivatives as anti-tubercular agents indicated that topological, electronic, and spatial parameters significantly influence their activity jetir.org.
A hypothetical QSRR study of this compound and its derivatives would involve calculating a set of molecular descriptors, such as steric, electronic, and topological parameters. These descriptors would then be correlated with experimentally determined reactivity data, for instance, the rate of reaction with a specific nucleophile. Such a study could lead to a predictive model for the reactivity of new derivatives.
Table 3: Common Molecular Descriptors Used in QSAR/QSRR Studies of Thiophene Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describe the electronic aspects of the molecule and its ability to participate in electrostatic interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, which can influence its fit into a binding site or its approach to a reactant. |
| Topological | Connectivity indices, Shape indices | Numerically describe the atomic connectivity and shape of the molecule. |
| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which is important for its transport and interaction with biological membranes. |
Conformational Analysis and Energetic Minima Determination
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the lowest energy conformers (energetic minima) is crucial as they are the most populated and often the biologically active conformations.
Specific conformational analysis of this compound has not been reported. However, studies on related molecules with amide side chains provide valuable insights. For example, the conformational preferences of N-aryl-N-(3-thienyl)acetamides have been investigated, highlighting the influence of steric interactions on the amide bond conformation nih.gov. The partial double bond character of the C-N amide bond can lead to the existence of cis and trans conformers nih.govacs.org.
Table 4: Potential Rotatable Bonds for Conformational Analysis in this compound
| Bond | Description |
| Thiophene-C(ethyl) | Rotation of the entire acetamidoethyl side chain relative to the thiophene ring. |
| C(ethyl)-N(amido) | Rotation around this bond would alter the orientation of the acetyl group. |
| N(amido)-C(carbonyl) | Rotation around the amide bond, though restricted, can lead to cis and trans conformers. |
| C(ethyl)-C(methyl) | Rotation of the terminal methyl group. |
Future Research Directions and Emerging Paradigms in Thiophene Sulfonyl Chloride Chemistry
Development of Asymmetric Synthetic Routes for Chiral Derivatives
The presence of a chiral center in 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride underscores the critical need for enantioselective synthetic methods. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even detrimental. Consequently, the development of asymmetric routes to access enantiopure forms of this compound is a paramount research objective.
Future investigations are anticipated to focus on several key areas. The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is a promising approach for establishing the stereocenter with high enantioselectivity. nsf.govnih.gov Research into novel chiral auxiliaries that can be temporarily attached to the thiophene (B33073) core or the acetamido side chain to direct stereoselective transformations, and then subsequently removed, also presents a viable strategy. researchgate.net
Furthermore, enzymatic resolutions and desymmetrization of prochiral precursors are emerging as powerful tools in asymmetric synthesis. researchgate.net The application of these biocatalytic methods could offer highly efficient and environmentally benign pathways to the desired chiral derivatives of thiophene sulfonyl chlorides.
Table 1: Comparison of Potential Asymmetric Synthesis Strategies
| Strategy | Potential Advantages | Potential Challenges |
| Chiral Catalysis | High catalytic efficiency, potential for high enantioselectivity. | Catalyst sensitivity, cost of ligands. |
| Chiral Auxiliaries | Predictable stereochemical outcome, well-established methodology. | Additional synthetic steps for attachment and removal, stoichiometric use of the auxiliary. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Limited substrate scope, potential for low yields of the desired enantiomer. |
Innovative Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of thiophene sulfonyl chlorides often involves harsh reagents and conditions. Future research will undoubtedly gravitate towards the development of more efficient and selective catalytic systems to overcome these limitations. The direct C-H functionalization of thiophene derivatives to introduce the sulfonyl chloride group is a particularly attractive, yet challenging, goal. researchgate.net
Innovations in catalysis are expected to emerge from several fronts. The design of novel transition metal catalysts, particularly those based on palladium, copper, or rhodium, could enable milder and more regioselective sulfonylation reactions. researchgate.net The exploration of photoredox catalysis also opens up new avenues for activating thiophene rings and sulfonylating agents under mild conditions.
Moreover, the development of multifunctional catalysts that can promote multiple transformations in a single pot, such as the amidation of the side chain followed by the sulfonylation of the thiophene ring, will be a key area of focus for streamlining synthetic routes. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of sulfonyl chlorides. nih.govrsc.orgresearchgate.netnih.govmdpi.com Reactions involving highly reactive and potentially hazardous reagents, such as those used in sulfonylation, can be performed with greater control over reaction parameters like temperature and mixing in microreactors. nih.gov
Future research will likely focus on developing integrated flow synthesis platforms for the multi-step production of This compound and its derivatives. These automated systems can enable rapid reaction optimization, library synthesis for structure-activity relationship studies, and ultimately, a more efficient and safer manufacturing process. The integration of real-time analytical techniques, such as in-line spectroscopy, will be crucial for monitoring reaction progress and ensuring product quality.
Table 2: Advantages of Flow Chemistry in Sulfonyl Chloride Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat transfer and smaller reaction volumes enhance safety. nih.gov |
| Scalability | Scaling up can be challenging and require re-optimization. | Scalability is often achieved by running the system for longer periods. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Efficiency | Can be less efficient due to workup and purification steps. | Can lead to higher yields and purity, minimizing waste. |
Exploration of Novel Reactivity Patterns for Diversification of Chemical Space
The sulfonyl chloride group is a versatile functional handle that can be transformed into a wide array of other functionalities, including sulfonamides, sulfonates, and sulfones. magtech.com.cnnih.gov Future research will aim to expand the synthetic utility of This compound by exploring novel reactivity patterns.
One area of interest is the development of new cross-coupling reactions that utilize the sulfonyl chloride group as a coupling partner. researchgate.net This could enable the direct introduction of diverse substituents onto the thiophene ring, providing rapid access to a broad range of analogues for biological screening.
Furthermore, the investigation of intramolecular reactions involving the sulfonyl chloride and the acetamido side chain could lead to the synthesis of novel heterocyclic scaffolds with interesting pharmacological properties. The unique electronic properties of the thiophene ring can also be leveraged to influence the reactivity of the sulfonyl chloride group in unexpected ways, opening up new avenues for chemical diversification. globalresearchonline.net
Q & A
Basic: What are the optimal synthetic routes for 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of thiophene-sulfonyl chloride derivatives typically involves two key steps: (1) functionalization of the thiophene ring and (2) sulfonation/sulfonylation. For analogs like 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, the sulfonic acid precursor is reacted with thionyl chloride (SOCl₂) under reflux, achieving yields of ~80% . Critical parameters include:
- Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., sulfone formation).
- Stoichiometry : A 1:2 molar ratio of sulfonic acid to SOCl₂ ensures complete conversion .
- Purification : Recrystallization from dichloromethane/hexane mixtures enhances purity (>95%) .
Contradiction Alert: Some protocols report variable yields (50–80%) depending on substituent steric effects .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for verifying the acetamidoethyl and sulfonyl chloride groups. For 5-(pyridyl) analogs, diagnostic peaks include δ 7.5–7.9 ppm (thiophene protons) and δ 2.1–2.3 ppm (acetamido CH₃) .
- FT-IR : Sulfonyl chloride C=O stretches appear at 1360–1380 cm⁻¹; amide C=O at 1650–1680 cm⁻¹ .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., sulfonic acids) .
Advanced: How does the reactivity of the sulfonyl chloride group vary under nucleophilic vs. electrophilic conditions?
Methodological Answer:
- Nucleophilic substitution : Reacts with amines (e.g., benzylamine) to form sulfonamides. Kinetic studies show pseudo-first-order dependence on amine concentration (k = 0.12–0.45 M⁻¹s⁻¹ at 25°C) .
- Electrophilic pathways : Limited reactivity due to electron-withdrawing sulfonyl group. Thiophene ring oxidation (e.g., with mCPBA) yields sulfones, confirmed by X-ray crystallography .
Contradiction Alert: Substituent effects (e.g., acetamidoethyl vs. pyridyl) alter reaction rates by 2–3× .
Advanced: What computational models predict the compound’s stability and interaction with biological targets?
Methodological Answer:
- DFT calculations : Frontier Molecular Orbital (FMO) analysis reveals low LUMO energies (-1.8 eV) for sulfonyl chlorides, correlating with high electrophilicity and reactivity .
- Docking studies : The acetamidoethyl group enhances hydrogen bonding with proteases (e.g., thrombin: ΔG = -9.2 kcal/mol) .
- MD simulations : Sulfonyl chloride hydrolysis in aqueous buffers follows pseudo-first-order kinetics (t₁/₂ = 2–4 hrs at pH 7.4) .
Advanced: How do structural modifications (e.g., acetamidoethyl vs. benzamidomethyl) influence biological activity?
Methodological Answer:
- Antioxidant activity : Hydroxyl-containing derivatives (e.g., 4e in ) show IC₅₀ = 13.12 μM (ABTS assay), outperforming quercetin (15.49 μM) due to enhanced radical scavenging .
- Antimicrobial SAR : Electron-withdrawing groups (e.g., Cl, SO₂Cl) improve Gram-negative activity (MIC = 8–16 μg/mL) but reduce solubility .
Advanced: How can contradictory data on reaction yields and biological efficacy be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
